Butyl 2,2-difluoroacetate
Overview
Description
Butyl 2,2-difluoroacetate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions can provide insight into its potential characteristics and behavior. For instance, the synthesis and structural analysis of tri-n-butyltin 2,6-difluorobenzoate, as described in the first paper, involves the use of butyl groups and difluorinated aromatic structures, which may share some reactivity patterns with butyl 2,2-difluoroacetate . The second paper discusses the trifluoroacetolysis of 3-methyl-2-butyl tosylate, leading to the formation of products that include butyl groups and trifluoroacetate moieties . These studies provide a foundation for understanding the synthesis and reactivity of compounds that are structurally related to butyl 2,2-difluoroacetate.
Synthesis Analysis
The synthesis of compounds related to butyl 2,2-difluoroacetate can be complex, as evidenced by the detailed synthesis of tri-n-butyltin 2,6-difluorobenzoate . The process involves the formation of a macrocyclic tetramer with a unique 16-membered Sn4C4O8 ring. Although the synthesis of butyl 2,2-difluoroacetate itself is not described, the methodologies used in the synthesis of related compounds, such as the use of butyl groups and difluorinated moieties, could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of tri-n-butyltin 2,6-difluorobenzoate provides insights into the coordination environment of tin atoms in the presence of butyl groups and difluorinated aromatic rings . The tin atoms are five-coordinated with distorted trigonal bipyramidal geometries. This information, while not directly related to butyl 2,2-difluoroacetate, suggests that difluorinated compounds can exhibit complex geometries and coordination patterns.
Chemical Reactions Analysis
The trifluoroacetolysis of 3-methyl-2-butyl tosylate results in the formation of products that include butyl trifluoroacetate . This reaction demonstrates the potential reactivity of butyl groups in the presence of trifluoroacetate, which is structurally similar to difluoroacetate. The kinetic isotope effects observed in the study provide additional information on the reaction mechanism and the stability of the carbocation intermediates, which could be relevant to the reactivity of butyl 2,2-difluoroacetate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of butyl 2,2-difluoroacetate are not directly reported in the provided papers, the properties of related compounds can offer some predictions. For example, the crystal structure and space group information of tri-n-butyltin 2,6-difluorobenzoate suggest that difluorinated compounds can form stable crystalline structures under certain conditions . The rates of trifluoroacetolysis and the product distribution in the second paper indicate that the presence of fluorine atoms can significantly affect the reactivity and stability of the compounds . These findings could be extrapolated to infer the potential properties of butyl 2,2-difluoroacetate, such as its reactivity, stability, and crystalline behavior.
Scientific Research Applications
Difluorocarbene Reagent Preparation and Use
Butyl 2,2-difluoroacetate has been utilized in the preparation of a new difluorocarbene reagent, specifically Trimethylsilyl 2‐Fluorosulfonyl‐2,2‐Difluoroacetate. This reagent has applications in difluorocyclopropanation and the creation of difluorocyclopropane compounds, demonstrating its versatility in organic synthesis (Dolbier, Tian, Duan, & Chen, 2003).
Role in Coumarin Syntheses
Butyl 2,2-difluoroacetate is instrumental in the synthesis of coumarin derivatives through the Pechmann condensation process. This process benefits from reduced reaction times and enhanced efficiency, showcasing the compound's potential in facilitating complex organic syntheses (Potdar, Mohile, & Salunkhe, 2001).
Peptide Synthesis
In peptide synthesis, Butyl 2,2-difluoroacetate contributes to the efficient handling of various protective groups, enhancing the synthesis process. This role is crucial in developing peptides with specific properties, illustrating its impact in bioorganic chemistry (Sakakibara et al., 1967).
Synthesis of Difluoroallenes
The compound is used in the synthesis of 1,1-difluoroallenes, an important class of compounds in organic chemistry. This process involves the difluorovinylidenation of aldehydes and ketones, highlighting its role in facilitating complex chemical transformations (Yokota et al., 2009).
Use in Gas Chromatographic Analysis
In analytical chemistry, Butyl 2,2-difluoroacetate aids in the gas chromatographic/mass spectrometric analysis of physiological compounds. Its utilization ensures accurate and reliable analytical results, crucial in various research applications (Schwenk et al., 1984).
Electroreductive Defluorination
The compound finds use in the electroreductive defluorination of ketones and acid derivatives. This process demonstrates its potential in synthetic organic chemistry, particularly in the formation of difluoroacetates (Uneyama et al., 1999).
Future Directions
properties
IUPAC Name |
butyl 2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWFXWJTVAKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378462 | |
Record name | butyl 2,2-difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2,2-difluoroacetate | |
CAS RN |
368-35-4 | |
Record name | Butyl 2,2-difluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | butyl 2,2-difluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.